molecular formula C12H10O B183749 3-Methylnaphthalene-2-carbaldehyde CAS No. 17893-94-6

3-Methylnaphthalene-2-carbaldehyde

Cat. No.: B183749
CAS No.: 17893-94-6
M. Wt: 170.21 g/mol
InChI Key: MYQVYINMBFXSON-UHFFFAOYSA-N
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Description

3-Methylnaphthalene-2-carbaldehyde is a valuable chemical intermediate in organic synthesis and materials science research. This compound features a naphthalene ring system substituted with both a formyl group and a methyl group, creating an amphiphilic structure that combines a bulky non-polar aromatic moiety with a polar aldehyde functional group . This specific architecture makes it a versatile precursor for developing more complex molecular structures. While direct studies on this specific isomer are limited, research on similar methyl-substituted naphthalenecarboxaldehydes indicates their significant utility. These compounds are prominent in the synthesis of ligands for metal coordination complexes. For instance, 2-hydroxynaphthalene-1-carbaldehyde is readily used to form Schiff base ligands that coordinate with metals like Nickel(II) and Copper(II) to create complexes with interesting nonlinear optical (NLO) properties . Researchers can leverage this compound in a similar manner to synthesize novel ligands and coordination compounds for application in advanced materials, including optoelectronics and as molecular sensors. Furthermore, naphthalenecarboxaldehyde derivatives are foundational scaffolds in medicinal chemistry. They are used in the construction of various nitrogen-containing heterocycles and are present in pharmacologically active molecules . The methyl and aldehyde functional groups on the naphthalene core provide handles for further chemical modification, allowing for the development of compounds for screening in drug discovery programs. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methylnaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQVYINMBFXSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509861
Record name 3-Methylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17893-94-6
Record name 3-Methylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Methylnaphthalene-2-carbaldehyde is a naphthalene derivative that has garnered attention due to its potential biological activities. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H10O\text{C}_{11}\text{H}_{10}\text{O}

This compound features a naphthalene ring substituted with a methyl group and an aldehyde functional group. Its unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Studies have shown that naphthalene derivatives can possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxicity : Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. The compound has demonstrated significant inhibitory effects on cell proliferation in vitro.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15.4Induction of apoptosis
MCF-720.1Cell cycle arrest at G2/M phase
A54918.5Inhibition of mitochondrial respiration

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. This is crucial for its potential use in cancer therapy.
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to measure cell proliferation and found that the compound significantly inhibited growth in breast (MCF-7) and lung (A549) cancer cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, suggesting its potential as a natural antimicrobial agent.

Scientific Research Applications

Chemical Synthesis

1. Precursor for Syntheses
3-Methylnaphthalene-2-carbaldehyde serves as a precursor in the synthesis of various derivatives that exhibit biological activities. Its structure allows for functionalization, leading to the development of new compounds with potential pharmaceutical applications.

2. Synthesis of Schiff Bases
This compound is utilized in the preparation of Schiff bases, which have shown promising antioxidant and antibacterial properties. The reaction typically involves the condensation of this compound with primary amines, resulting in compounds that can be evaluated for their biological activities .

Pharmaceutical Applications

1. Antiparasitic Activity
Recent studies indicate that derivatives of naphthalene compounds, including those derived from this compound, exhibit antiparasitic properties. For instance, modifications to the naphthalene core have led to compounds that show activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds disrupt the redox balance within the parasites, leading to their death .

2. Antimicrobial Properties
Research has demonstrated that Schiff bases synthesized from this compound possess significant antimicrobial activity against various bacterial strains. The evaluation typically involves disk diffusion methods where these compounds are tested against standard antibiotics like Gentamicin .

Material Science

1. Development of Functional Materials
this compound can be used to create functional materials through polymerization processes. Its reactivity allows it to participate in forming polymers that exhibit desirable mechanical and thermal properties, making them suitable for applications in coatings and adhesives.

2. Dye Industry Applications
Due to its aromatic structure, this compound can be utilized in the dye industry as a building block for synthesizing dyes and pigments. The derivatives formed from this compound can impart vibrant colors and are often used in textiles and plastics .

Case Studies

Study Application Findings
Trometer et al. (2024)Antiparasitic ActivityIdentified naphthalene derivatives with potent activity against T. cruzi, demonstrating potential for drug development .
MDPI Research (2020)Antimicrobial PropertiesSynthesized Schiff bases showed good antibacterial effects; evaluated using disk diffusion tests .
Naphthalene Derivatives StudyMaterial ScienceDemonstrated successful polymerization processes yielding materials with enhanced properties for industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Notes
This compound Methyl (3), Aldehyde (2) C₁₂H₁₀O Not listed Hypothesized higher lipophilicity and reactivity due to methyl and aldehyde groups.
3-Hydroxy-2-naphthaldehyde Hydroxyl (3), Aldehyde (2) C₁₁H₈O₂ 581-71-5 Polar due to hydroxyl; used in dye synthesis.
5-Chloro-6-methoxynaphthalene-2-carbaldehyde Chloro (5), Methoxy (6), Aldehyde (2) C₁₂H₉ClO₂ 17579-74-7 Electron-withdrawing Cl and OCH₃ groups may reduce reactivity.
8-Bromo-6-hydroxy-naphthalene-1-carbaldehyde Bromo (8), Hydroxyl (6), Aldehyde (1) C₁₁H₇BrO₂ 1782053-33-1 Bromine increases molecular weight; hydroxyl enhances solubility.

Key Observations :

  • Hydroxyl groups (e.g., in 3-Hydroxy-2-naphthaldehyde) introduce polarity and hydrogen-bonding capacity, altering solubility and metabolic pathways .

Toxicological and Environmental Behavior

While direct toxicological data for this compound are lacking, evidence from methylnaphthalenes and polycyclic aromatic hydrocarbons (PAHs) provides insights:

  • Metabolized via cytochrome P450 enzymes, producing reactive epoxides or quinones .
  • Aldehyde-containing analogs: Carbaldehydes are prone to nucleophilic attacks (e.g., forming Schiff bases with biomolecules), which may contribute to cytotoxicity or genotoxicity . Environmental persistence is influenced by substituents; halogenated derivatives (e.g., bromo- or chloronaphthalenes) resist degradation .

Q & A

Q. What are the recommended methodologies for synthesizing 3-Methylnaphthalene-2-carbaldehyde with high purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or direct methylation of naphthalene derivatives. For example:
  • Use naphthalene-2-carbaldehyde as a starting material.
  • Introduce a methyl group via electrophilic substitution using methyl chloride or dimethyl sulfate under controlled acidic conditions (e.g., AlCl₃ as a catalyst) .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98% purity) and ¹H/¹³C NMR (e.g., aldehyde proton at δ 10.2 ppm, methyl group at δ 2.4 ppm) .

Q. How can researchers screen for acute toxicity of this compound in vitro?

  • Methodological Answer :
  • Use Ames tests (TA98 and TA100 strains) to assess mutagenicity, referencing protocols from methylnaphthalene toxicity studies .
  • Conduct MTT assays on human hepatocyte (HepG2) or lung epithelial (A549) cell lines at concentrations of 1–100 µM for 24–48 hours.
  • Include positive controls (e.g., naphthalene) and validate results against risk-of-bias criteria (e.g., randomization, dose reporting) from Table C-7 in toxicological profiles .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) .
  • GC-MS : Use electron ionization (EI) mode to detect molecular ion [M⁺] at m/z 184 and fragmentation patterns (e.g., loss of CHO group at m/z 155) .
  • X-ray crystallography : Resolve crystal structure to confirm regioselectivity of methyl and aldehyde groups, if single crystals are obtainable .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between mammalian and microbial systems?

  • Methodological Answer :
  • In rat liver microsomes , monitor CYP450-mediated oxidation (e.g., CYP1A1/2) using LC-MS to detect hydroxylated metabolites (e.g., 3-hydroxymethyl derivatives) .
  • In soil bacteria (e.g., Pseudomonas spp.), perform biodegradation assays under aerobic conditions, tracking aldehyde oxidation to carboxylic acids via HPLC .
  • Compare kinetic parameters (Km, Vmax) and enzyme inhibition profiles using Lineweaver-Burk plots .

Q. What experimental designs mitigate confounding factors in environmental fate studies of this compound?

  • Methodological Answer :
  • Soil/water partitioning : Use OECD Guideline 121 with log Kow ~3.2 (predicted via EPI Suite) to measure adsorption coefficients .
  • Photodegradation : Exclude UV wavelengths <290 nm (non-environmentally relevant) and use TiO₂ catalysts to simulate solar degradation, analyzing byproducts via HRMS .
  • Apply ANOVA to differentiate abiotic vs. biotic degradation contributions, ensuring replicates (n=5) and controls (sterile vs. non-sterile matrices) .

Q. How can researchers resolve contradictions in genotoxicity data for methyl-substituted naphthalenes?

  • Methodological Answer :
  • Perform dose-response meta-analysis of existing data (e.g., Comet assay vs. micronucleus test results) using ROBINS-I tool to assess bias .
  • Conduct molecular docking to compare interactions of this compound with DNA (e.g., intercalation vs. adduct formation) using AutoDock Vina and ROSETTA .
  • Validate findings with transgenic rodent models (e.g., gpt delta mice) to assess in vivo mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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